Cas no 21403-27-0 (2-Chloro-N-(thien-2-ylmethyl)acetamide)

2-Chloro-N-(thien-2-ylmethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(thien-2-ylmethyl)acetamide
- 2-chloro-N-(2-thienylmethyl)acetamide
- AC1LXRN8
- BBL005327
- Chlor-essigsaeure-([2]thienylmethyl-amid)
- chloro-acetic acid-([2]thienylmethyl-amide)
- CTK6H5895
- SBB038695
- STL138353
- ALBB-021176
- F8889-8142
- CS-0218793
- 2-chloro-N-[(thiophen-2-yl)methyl]acetamide
- EN300-02060
- MS-7907
- DTXSID00365202
- 2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE
- MFCD00112970
- 21403-27-0
- 2-chloro-N-(thiophen-2-ylmethyl)acetamide
- acetamide, 2-chloro-N-(2-thienylmethyl)-
- DB-227860
- Z56851249
- AKOS000103103
-
- MDL: MFCD00112970
- Inchi: InChI=1S/C7H8ClNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
- InChI Key: QCBIGIIQNNEGTC-UHFFFAOYSA-N
- SMILES: ClCC(NCC1=CC=CS1)=O
Computed Properties
- Exact Mass: 189.0015127g/mol
- Monoisotopic Mass: 189.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 57.3Ų
2-Chloro-N-(thien-2-ylmethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM459662-500mg |
2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE |
21403-27-0 | 95%+ | 500mg |
$112 | 2023-02-02 | |
abcr | AB163073-2 g |
2-Chloro-N-(2-thienylmethyl)ethanamide |
21403-27-0 | 2 g |
€167.50 | 2023-07-20 | ||
Enamine | EN300-02060-0.05g |
2-chloro-N-[(thiophen-2-yl)methyl]acetamide |
21403-27-0 | 95% | 0.05g |
$19.0 | 2023-07-09 | |
AK Scientific | 7266AD-1g |
2-Chloro-N-(thien-2-ylmethyl)acetamide |
21403-27-0 | 95% | 1g |
$197 | 2023-09-16 | |
abcr | AB163073-1g |
2-Chloro-N-(2-thienylmethyl)ethanamide; . |
21403-27-0 | 1g |
€132.50 | 2025-02-19 | ||
Aaron | AR00C47E-250mg |
2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE |
21403-27-0 | 95% | 250mg |
$63.00 | 2025-01-24 | |
abcr | AB163073-2g |
2-Chloro-N-(2-thienylmethyl)ethanamide; . |
21403-27-0 | 2g |
€167.50 | 2025-02-19 | ||
A2B Chem LLC | AF64222-500mg |
2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE |
21403-27-0 | 95% | 500mg |
$81.00 | 2024-04-20 | |
A2B Chem LLC | AF64222-10g |
2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE |
21403-27-0 | 95% | 10g |
$220.00 | 2024-04-20 | |
Aaron | AR00C47E-10g |
2-CHLORO-N-(2-THIENYLMETHYL)ETHANAMIDE |
21403-27-0 | 95% | 10g |
$266.00 | 2023-12-14 |
2-Chloro-N-(thien-2-ylmethyl)acetamide Related Literature
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 2-Chloro-N-(thien-2-ylmethyl)acetamide
Research Update on 2-Chloro-N-(thien-2-ylmethyl)acetamide (CAS: 21403-27-0) in Chemical Biology and Pharmaceutical Applications
2-Chloro-N-(thien-2-ylmethyl)acetamide (CAS: 21403-27-0) is a thiophene-containing acetamide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have explored its role as a precursor for novel antimicrobial agents and its potential in modulating protein-protein interactions.
A 2023 study published in the European Journal of Medicinal Chemistry demonstrated the compound's utility in developing new antitubercular agents. Researchers utilized 21403-27-0 as a building block to create a series of thienylacetamide derivatives showing potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.78 to 3.12 μg/mL. The structural flexibility of the thiophene ring system combined with the reactive chloroacetamide moiety was found to be crucial for this biological activity.
In neuroscience applications, a team from Johns Hopkins University reported in ACS Chemical Neuroscience (2024) that derivatives of 2-Chloro-N-(thien-2-ylmethyl)acetamide exhibited promising activity as positive allosteric modulators of GABA-A receptors. The compound's ability to cross the blood-brain barrier while maintaining structural stability makes it particularly valuable for CNS drug development. Molecular docking studies revealed that the thiophene moiety interacts favorably with key residues in the receptor's binding pocket.
The synthetic versatility of 21403-27-0 was highlighted in a recent Organic Process Research & Development publication (2024), where researchers developed a novel, scalable synthesis route with improved yield (82%) and purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development. The optimized process employs a one-pot reaction under mild conditions, significantly reducing environmental impact compared to traditional methods.
Emerging research in chemical biology has explored the compound's potential in targeted protein degradation. A Nature Chemical Biology study (2023) demonstrated that 2-Chloro-N-(thien-2-ylmethyl)acetamide derivatives could be effectively incorporated into PROTAC molecules, showing selective degradation of target proteins in cancer cell lines. The thiophene group was found to enhance cellular permeability while the chloroacetamide served as an effective warhead for E3 ligase recruitment.
Safety and toxicology studies published in Regulatory Toxicology and Pharmacology (2024) have provided important data on the compound's pharmacological profile. While 21403-27-0 itself shows moderate acute toxicity (LD50 = 320 mg/kg in rats), its derivatives demonstrate improved safety profiles. These findings support the continued development of this chemical scaffold for therapeutic applications, with appropriate structural modifications to optimize the benefit-risk ratio.
The future research directions for 2-Chloro-N-(thien-2-ylmethyl)acetamide appear promising, with several pharmaceutical companies including it in their drug discovery pipelines. Its unique combination of synthetic accessibility, structural diversity, and biological activity makes it a valuable scaffold for addressing multiple therapeutic areas. Ongoing studies are exploring its potential in antiviral applications, particularly against emerging RNA viruses, as well as its utility in developing novel radiopharmaceuticals for diagnostic imaging.
21403-27-0 (2-Chloro-N-(thien-2-ylmethyl)acetamide) Related Products
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
